Cas no 1805011-17-9 (5-(Aminomethyl)-4-(difluoromethyl)-2,3-diiodopyridine)

5-(Aminomethyl)-4-(difluoromethyl)-2,3-diiodopyridine structure
1805011-17-9 structure
商品名:5-(Aminomethyl)-4-(difluoromethyl)-2,3-diiodopyridine
CAS番号:1805011-17-9
MF:C7H6F2I2N2
メガワット:409.941692829132
CID:4811354

5-(Aminomethyl)-4-(difluoromethyl)-2,3-diiodopyridine 化学的及び物理的性質

名前と識別子

    • 5-(Aminomethyl)-4-(difluoromethyl)-2,3-diiodopyridine
    • インチ: 1S/C7H6F2I2N2/c8-6(9)4-3(1-12)2-13-7(11)5(4)10/h2,6H,1,12H2
    • InChIKey: KKQMVNVOTJVQCK-UHFFFAOYSA-N
    • ほほえんだ: IC1=C(N=CC(CN)=C1C(F)F)I

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 171
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 38.9

5-(Aminomethyl)-4-(difluoromethyl)-2,3-diiodopyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029071709-250mg
5-(Aminomethyl)-4-(difluoromethyl)-2,3-diiodopyridine
1805011-17-9 97%
250mg
$475.20 2022-04-01
Alichem
A029071709-500mg
5-(Aminomethyl)-4-(difluoromethyl)-2,3-diiodopyridine
1805011-17-9 97%
500mg
$790.55 2022-04-01
Alichem
A029071709-1g
5-(Aminomethyl)-4-(difluoromethyl)-2,3-diiodopyridine
1805011-17-9 97%
1g
$1,579.40 2022-04-01

5-(Aminomethyl)-4-(difluoromethyl)-2,3-diiodopyridine 関連文献

5-(Aminomethyl)-4-(difluoromethyl)-2,3-diiodopyridineに関する追加情報

5-(Aminomethyl)-4-(difluoromethyl)-2,3-diiodopyridine: A Comprehensive Overview

5-(Aminomethyl)-4-(difluoromethyl)-2,3-diiodopyridine (CAS No. 1805011-17-9) is a highly specialized organic compound with a unique chemical structure that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of pyridine derivatives, which are widely studied for their diverse applications in drug discovery and advanced materials. The molecule's structure is characterized by the presence of an aminomethyl group at position 5, a difluoromethyl group at position 4, and diiodo substituents at positions 2 and 3 on the pyridine ring. These functional groups confer the compound with distinctive electronic and steric properties, making it a valuable tool in modern chemical research.

The synthesis of 5-(Aminomethyl)-4-(difluoromethyl)-2,3-diiodopyridine involves a multi-step process that typically begins with the preparation of the pyridine ring. Recent advancements in synthetic methodologies have enabled chemists to achieve higher yields and greater purity in the production of this compound. For instance, researchers have employed transition metal-catalyzed coupling reactions to introduce the iodine substituents at positions 2 and 3, while nucleophilic substitution techniques have been used to install the aminomethyl and difluoromethyl groups. These methods not only enhance the efficiency of synthesis but also pave the way for further structural modifications to explore its potential applications.

One of the most promising areas of research involving this compound is its application in drug design. The presence of an aminomethyl group provides a site for further functionalization, allowing researchers to attach bioactive moieties that can target specific proteins or enzymes. Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain kinases, which are key players in various disease pathways such as cancer and inflammatory disorders. Additionally, the difluoromethyl group contributes to the compound's lipophilicity, enhancing its ability to cross cellular membranes and interact with intracellular targets.

In materials science, 5-(Aminomethyl)-4-(difluoromethyl)-2,3-diiodopyridine has shown potential as a building block for constructing advanced materials with tailored electronic properties. The iodine substituents at positions 2 and 3 can act as leaving groups in substitution reactions, enabling the incorporation of other functional groups or metals into the pyridine framework. This property makes it a versatile precursor for synthesizing coordination polymers and metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and sensing technologies.

Recent breakthroughs in computational chemistry have also shed light on the electronic structure of this compound. Density functional theory (DFT) calculations have revealed that the diiodo substituents significantly influence the molecule's frontier molecular orbitals, making it an attractive candidate for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Furthermore, these studies have highlighted the importance of steric effects in determining the compound's reactivity and stability under different conditions.

The toxicological profile of 5-(Aminomethyl)-4-(difluoromethyl)-2,3-diiodopyridine has also been a subject of recent investigations. Experimental data indicate that while the compound exhibits moderate cytotoxicity against certain cancer cell lines due to its interaction with key cellular pathways, it demonstrates low toxicity towards non-cancerous cells under physiological conditions. These findings underscore its potential as a selective anticancer agent when properly optimized.

In conclusion, 5-(Aminomethyl)-4-(difluoromethyl)-2,3-diiodopyridine (CAS No. 1805011-17-9) is a multifaceted compound with immense potential across various scientific disciplines. Its unique chemical structure enables diverse applications ranging from drug discovery to materials science, while ongoing research continues to uncover new insights into its properties and uses. As advancements in synthetic methods and computational modeling continue to evolve, this compound is poised to play an increasingly important role in both academic and industrial settings.

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